5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde
Description
5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde is a furan-based aromatic aldehyde characterized by a nitro group at the 3-position and a methoxy group at the 4-position of the phenyl ring attached to the furan moiety (Fig. 1). This compound belongs to the family of nitrophenyl-substituted furan carbaldehydes, which are of interest due to their diverse applications in organic synthesis, pharmaceuticals, and materials science .
Properties
IUPAC Name |
5-(4-methoxy-3-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-17-12-4-2-8(6-10(12)13(15)16)11-5-3-9(7-14)18-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCXVGANVCTFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde typically involves the nitration of 4-methoxyphenylfuran-2-carbaldehyde. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium dithionite (Na2S2O4)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid
Reduction: 5-(4-Methoxy-3-aminophenyl)furan-2-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde serves as a valuable building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential against various bacterial and fungal infections. The compound's ability to undergo bioreduction allows for the formation of reactive intermediates that can interact with biological targets, making it suitable for drug development.
Case Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be as low as 1.0 µg/mL for E. coli, indicating strong antimicrobial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 3.0 |
Materials Science
The compound is also explored for its applications in developing organic electronic materials due to its unique electronic properties. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been investigated.
Research Findings : Recent studies have shown that compounds with similar furan structures exhibit excellent charge transport properties, making them candidates for use in electronic devices .
Biological Studies
In biological research, 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde is utilized as a probe to study enzyme inhibition and cellular pathways involving nitroaromatic compounds. The nitro group can be reduced within biological systems, leading to various biological effects.
Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This mechanism is crucial for understanding how such compounds can modulate biological processes .
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde involves its interaction with biological molecules through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s closest analogs include:
- 5-(2/3/4-Nitrophenyl)furan-2-carbaldehyde isomers (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) .
- Halogen-substituted derivatives : 5-(4-chlorophenyl)furan-2-carbaldehyde, 5-(2,4-dichlorophenyl)furan-2-carbaldehyde .
- Mixed functional group derivatives : 5-(4-methoxy-3-nitrophenyl)furan-2-carbaldehyde (target compound), 5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde .
Key Structural Differences :
- Electron-withdrawing vs. electron-donating groups: The nitro group (-NO₂) is strongly electron-withdrawing, while the methoxy group (-OCH₃) is electron-donating.
- Substituent positioning : The 3-nitro and 4-methoxy groups on the phenyl ring may introduce steric hindrance or resonance effects distinct from para-nitro derivatives (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) .
Thermodynamic Properties
Thermodynamic data for nitrophenyl furan carbaldehydes highlight substituent-dependent trends:
Observations :
- Nitro groups increase combustion enthalpy (ΔcH°) and formation enthalpy (ΔfH°) compared to halogenated analogs, reflecting higher molecular stability .
Biological Activity
5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde features a furan ring substituted with a methoxy and a nitrophenyl group. This unique structure contributes to its biological activity, particularly in targeting specific proteins and enzymes involved in various diseases.
The biological activity of 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde is primarily attributed to its interaction with specific molecular targets:
- Target Proteins : The compound may bind to proteins involved in critical biological processes, altering their function and affecting disease pathways.
- Biochemical Pathways : It can inhibit pathways that lead to the production of harmful molecules or activate pathways that enhance the body's defense mechanisms against diseases.
Antimicrobial Activity
Research indicates that 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde exhibits significant antimicrobial properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Mycobacterium tuberculosis | 6.25 μg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria and shows potential as an antitubercular agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values :
- A549: 15 μM
- MCF-7: 20 μM
- HeLa: 18 μM
These findings indicate that the compound can suppress tumor cell proliferation effectively .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers at the University of Milan assessed the efficacy of various furan derivatives, including 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde, against mycobacterial species. The results indicated a strong correlation between structural modifications and increased antimicrobial activity, showcasing this compound's potential as a lead candidate for further development . -
Anticancer Mechanism Exploration :
Another study focused on the mechanism of action of furan-based compounds in cancer treatment. It was found that 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as a promising anticancer agent .
Pharmacokinetics
Understanding the pharmacokinetics of 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde is crucial for its therapeutic application:
- Absorption : The compound demonstrates good oral bioavailability due to its lipophilic nature.
- Distribution : It shows a wide distribution across tissues, making it effective against systemic infections.
- Metabolism : Metabolized primarily in the liver, with potential formation of active metabolites that contribute to its pharmacological effects.
- Excretion : Primarily excreted via urine, necessitating monitoring for renal function during treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via electrophilic substitution reactions on furan-2-carbaldehyde derivatives. A typical approach involves nitration and methoxylation of precursor aryl-furan systems. For example, analogous compounds like 5-(4-nitrophenyl)furan-2-carbaldehyde were synthesized using nitro-substituted aryl halides and furan-2-carbaldehyde under Pd-catalyzed cross-coupling conditions (Fig. 1 in ). Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of substituents to minimize byproducts . Optimization may require monitoring via TLC or HPLC (as in ) to track intermediate formation.
Q. How can researchers ensure purity and structural integrity of 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is recommended for purity assessment, as demonstrated for structurally similar furan derivatives ( ). For structural confirmation, use H/C NMR to verify the methoxy (-OCH) and nitro (-NO) substituents on the phenyl ring, alongside the aldehyde proton (~9.8 ppm in H NMR). Mass spectrometry (ESI-MS or EI-MS) can confirm molecular weight (expected ~277.22 g/mol).
Q. What safety protocols should be followed when handling this compound, given limited toxicological data?
- Methodological Answer : While specific toxicity data for this compound are unavailable ( ), standard precautions for nitrated aromatic compounds apply:
- Use PPE (gloves, lab coat, goggles) in a fume hood.
- Avoid inhalation and skin contact due to potential irritancy (analogous to 5-(2-nitrophenyl)furfural in ).
- Store in a cool, dry environment (2–8°C) away from reducing agents ( ).
Advanced Research Questions
Q. How can thermodynamic properties (e.g., enthalpy of formation) be experimentally determined for this compound?
- Methodological Answer : Bomb combustion calorimetry (e.g., B-08-MA calorimeter) is a validated method for measuring combustion energies of nitro- and methoxy-substituted furans (). Solid-state enthalpy of formation () can be derived using the Hess cycle, incorporating combustion energy data and reference values for CO, HO, and N. For example, values for 5-(4-nitrophenyl)furan-2-carbaldehyde analogs ranged from -350 to -400 kJ/mol, with deviations <5% from additive calculations .
Q. What analytical challenges arise when reconciling experimental data with computational predictions for this compound’s reactivity?
- Methodological Answer : Discrepancies may occur between DFT-calculated reaction pathways (e.g., nitro group reduction or aldehyde oxidation) and experimental outcomes. For instance:
- Nitro Group Stability : Computational models may underestimate the electron-withdrawing effect of the meta-methoxy group on nitro group reactivity, leading to unexpected byproducts during reduction ( ).
- Aldehyde Reactivity : The aldehyde moiety’s susceptibility to nucleophilic attack (e.g., in Schiff base formation) may require adjusting solvent polarity (e.g., switching from DMSO to dichloromethane) to align with predicted kinetics.
Q. How does the methoxy-nitro substitution pattern influence spectroscopic and reactivity profiles compared to other aryl-furan derivatives?
- Methodological Answer : The ortho nitro and para methoxy groups create a steric and electronic environment distinct from analogs like 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde ():
- UV-Vis Spectroscopy : Increased conjugation from the nitro group shifts to ~320 nm (vs. ~290 nm for non-nitrated analogs).
- Reactivity : The methoxy group’s electron-donating effect stabilizes intermediates during electrophilic substitution, reducing reaction rates compared to halogenated derivatives ( ).
Q. What strategies can resolve contradictions in reported synthetic yields for similar nitroaryl-furan derivatives?
- Methodological Answer : Variability in yields (e.g., 60–85% for analogous compounds in ) often stems from:
- Purification Methods : Column chromatography vs. recrystallization (e.g., using ethanol/water mixtures) can affect recovery of polar byproducts.
- Catalyst Loading : Pd(PPh) vs. Pd(OAc) may alter cross-coupling efficiency. Systematic optimization via DoE (Design of Experiments) is recommended to identify critical factors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
